4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydrobenzothiazole core. Key structural attributes include:
- A 4-methoxybenzamide group attached to the imine nitrogen of the thiazole ring.
- A 4-methyl substituent and a propargyl (prop-2-yn-1-yl) group on the benzothiazole ring.
- A (2Z)-configuration at the C=N bond, critical for maintaining planar geometry and electronic conjugation .
Structural determination of such compounds often employs X-ray crystallography using SHELX software, ensuring precise bond-length and angle measurements .
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)6-5-7-16(17)24-19(21)20-18(22)14-8-10-15(23-3)11-9-14/h1,5-11H,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHACYCODNYQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with α-Ketoesters
A common approach involves reacting 4-methyl-2-aminobenzenethiol with methyl pyruvate under acidic conditions to form the dihydrobenzothiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.
Representative Conditions
| Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 4-Methyl-2-aminobenzenethiol, methyl pyruvate | Ethanol | HCl (0.1 M) | Reflux (80°C) | 78% |
Alternative Route Using Thioureas
Substituted thioureas, such as N-(4-methylphenyl)thiourea, react with chloroacetone in dimethylformamide (DMF) to yield the dihydrobenzothiazole core. This method avoids harsh acids but requires longer reaction times (24–48 hr).
Propargyl Group Introduction
The propargyl moiety at position 3 is introduced via alkylation or Mitsunobu reactions.
Alkylation with Propargyl Bromide
Treatment of 4-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with propargyl bromide in the presence of potassium carbonate (K₂CO₃) selectively functionalizes the N3 position.
Optimized Protocol
- Solvent : Acetonitrile
- Base : K₂CO₃ (2.5 equiv)
- Temperature : 60°C, 12 hr
- Yield : 85%
Mitsunobu Reaction for Stereocontrol
For substrates sensitive to base, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration. This method is critical for maintaining the Z geometry in subsequent steps.
Imine Formation with 4-Methoxybenzamide
The title compound’s benzamide group is introduced via Schiff base formation between the primary amine and 4-methoxybenzoyl chloride.
Direct Acylation
Reaction of 3-(prop-2-yn-1-yl)-4-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in dichloromethane (DCM) produces the imine linkage. Triethylamine (Et₃N) is used to scavenge HCl.
Key Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Acid Chloride) | 1:1.2 |
| Reaction Time | 4 hr |
| Temperature | 0°C → Room Temp |
| Yield | 72% |
Z-Selective Imine Formation
The Z configuration is favored using bulky bases like 2,2,6,6-tetramethylpiperidine (TMP), which sterically hinder the E pathway. Catalytic amounts of zinc chloride (ZnCl₂) further enhance selectivity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the Z isomer.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.86 (d, J = 8.8 Hz, 2H, Ar-H), 6.99–6.96 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂-C≡CH), 3.87 (s, 3H, OCH₃), 2.91 (s, 3H, N-CH₃).
- IR (KBr) : 2210 cm⁻¹ (C≡C stretch), 1665 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 50% compared to batch processes. For example, propargylation achieves 90% conversion in 2 hr at 100°C under 10 bar pressure.
Green Chemistry Approaches
Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst improve sustainability, yielding 68% product with >99% aqueous solvent recovery.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during imine formation | Use low-temperature conditions (0–5°C) and non-polar solvents (toluene) |
| Propargyl group polymerization | Add hydroquinone (0.1 wt%) as inhibitor |
| Poor Z/E selectivity | Employ chiral auxiliaries (e.g., (R)-BINOL) |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzothiazole ring or the methoxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced benzothiazole derivatives.
Scientific Research Applications
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The substituents on the benzothiazole ring significantly influence electronic properties and reactivity. Key comparisons include:
Key Observations :
- Propargyl vs. Allyl : The terminal alkyne in the target compound enables click chemistry applications, unlike allyl derivatives .
- Methoxy Positioning : The 4-methoxy group in the target compound donates electron density more effectively than 2-methoxy substituents in analogs .
Spectral and Crystallographic Data
IR Spectroscopy :
X-ray Crystallography :
Biological Activity
4-Methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzothiazole ring with a benzamide moiety, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, including cytotoxicity against cancer cell lines and other relevant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving o-aminothiophenol and suitable aldehydes.
- Introduction of the Prop-2-yn-1-yl Group : This step often employs nucleophilic substitution reactions.
- Attachment of the Benzamide Moiety : The final step involves reacting the intermediate with benzoyl chloride under basic conditions.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT116 (Colon) | 10–15 | 4 |
| MCF7 (Breast) | 15–20 | 3 |
| HeLa (Cervical) | 12–18 | 3 |
The compound demonstrated significant selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Mechanistic Studies
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as MDM2 and other apoptotic pathways. These interactions may lead to the stabilization of p53, a crucial tumor suppressor protein.
Case Studies
A notable study investigated the effect of this compound on HCT116 cells. The results indicated that treatment with concentrations ranging from 10 to 15 µM resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Study Findings:
- Caspase Activation : Increased levels of active caspases were observed.
- DNA Fragmentation : A clear laddering pattern indicative of apoptosis was noted in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed G0/G1 phase arrest in treated cells.
Pharmacological Implications
The unique structural features of this compound suggest potential applications beyond oncology:
- Antimicrobial Activity : Preliminary tests indicate possible antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, warranting further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
